Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate
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Overview
Description
Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-(1-aminoethyl)phenylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which increases the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while reduction reactions produce amines .
Scientific Research Applications
Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate involves its ability to act as a protecting group for amines. The tert-butyl group can be removed under acidic conditions, revealing the free amine group. This property is exploited in peptide synthesis and other organic reactions where selective protection and deprotection of functional groups are required . The molecular targets and pathways involved depend on the specific application of the compound .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(2-aminoethyl)carbamate: Similar in structure but lacks the phenyl group.
N-Boc-ethylenediamine: Another carbamate used as a protecting group for amines.
Tert-butyl N-(2-mercaptoethyl)carbamate: Contains a thiol group instead of an amine.
Uniqueness
Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate is unique due to the presence of the phenyl group, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in applications where aromatic interactions are important .
Properties
IUPAC Name |
tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-9(14)10-7-5-6-8-11(10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCJMXOMUPBVOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1NC(=O)OC(C)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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